22-Acetoxy-15-deoxoeucosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Acetoxy-15-deoxoeucosterol is a natural product found in Veltheimia capensis, Veltheimia bracteata, and other organisms with data available.
Scientific Research Applications
Chemical Synthesis and Toxicity Analysis
- The chemical synthesis of (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one, a derivative closely related to 22-Acetoxy-15-deoxoeucosterol, has been improved. The compound exhibited high toxicity in MCF-7 human mammary gland carcinoma cells, indicating its potential use in cancer research (Mekhtiev, Timofeev, & Misharin, 2008).
Stereochemistry and Molecular Dynamics
- The stereochemistry of brassinosteroid analogs with 22,23-epoxide groups, like this compound, can be determined using (13)C NMR spectroscopy. The study also explores the conformational dynamics and gamma interactions affecting the chemical shifts, providing insights into the molecular behavior of such compounds (Suardíaz et al., 2008).
Absolute Configuration and Biological Activity
- Research into stigmasterol oxiranes, chemically similar to this compound, has been conducted to understand their absolute configuration and biological activity. The study focuses on the cytotoxicity of individual pure compounds, vital for establishing biological activity hierarchy (Fuentes-Figueroa et al., 2021).
Anti-androgenic Activity
- Compounds structurally related to this compound have been isolated from medicinal plants and shown potent anti-androgenic activity. The study indicates the importance of structural features like the hemiketal structure, acyloxy group at C-22, and ketone at C-3 in manifesting this activity (Kuroyanagi et al., 2001).
Properties
Molecular Formula |
C31H48O6 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
[(2'S,3S,3'R,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-2'-propanoylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-3'-yl] acetate |
InChI |
InChI=1S/C31H48O6/c1-8-22(34)26-25(36-19(3)33)18(2)31(37-26)16-15-29(6)21-9-10-23-27(4,20(21)11-14-30(29,31)7)13-12-24(35)28(23,5)17-32/h18,23-26,32,35H,8-17H2,1-7H3/t18-,23-,24+,25-,26-,27-,28-,29+,30+,31+/m1/s1 |
InChI Key |
HQRDFTGMRWUATR-JPWMYSMRSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1[C@@H]([C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)C1C(C(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC(=O)C |
Synonyms |
22-acetoxy-15-deoxoeucosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.